molecular formula C21H19Cl2NO3S B2704129 N,N-dibenzyl-3,4-dichloro-2-methoxybenzenesulfonamide CAS No. 428501-25-1

N,N-dibenzyl-3,4-dichloro-2-methoxybenzenesulfonamide

Cat. No.: B2704129
CAS No.: 428501-25-1
M. Wt: 436.35
InChI Key: NSDPYIQKHKBNOC-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-3,4-dichloro-2-methoxybenzenesulfonamide is a synthetic benzenesulfonamide derivative of interest in organic chemistry and medicinal chemistry research. This compound features a sulfonamide functional group with dual benzyl substitutions on the nitrogen atom, a dichloro-substituted aromatic ring, and a methoxy ortho- to the sulfonamide group. This specific substitution pattern suggests potential utility as a key intermediate in the synthesis of more complex molecules or for use in structure-activity relationship (SAR) studies. Researchers can leverage this compound as a building block in organic synthesis. The benzylic groups on the nitrogen may be susceptible to catalytic hydrogenation or other cleavage methods, allowing this molecule to serve as a protected synthon for a primary sulfonamide. Such protecting group strategies are valuable in multi-step synthetic routes, particularly for constructing molecules where the sulfonamide functionality must be unveiled at a specific stage. The methoxy and chloro groups offer additional sites for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, expanding its versatility as a synthetic intermediate. In pharmaceutical research, the benzenesulfonamide core is a privileged scaffold known to interact with a variety of biological targets. While the specific activity of this compound is not defined, sulfonamides with similar substitution patterns are frequently investigated for their potential as enzyme inhibitors. The dichloro and methoxy motifs are common in bioactive molecules and can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity. This makes this compound a valuable candidate for high-throughput screening and the development of novel therapeutic agents. This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N,N-dibenzyl-3,4-dichloro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2NO3S/c1-27-21-19(13-12-18(22)20(21)23)28(25,26)24(14-16-8-4-2-5-9-16)15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDPYIQKHKBNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-3,4-dichloro-2-methoxybenzenesulfonamide typically involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with dibenzylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and maintaining consistent temperature control to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-3,4-dichloro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would introduce nitro groups onto the aromatic rings, while hydrolysis would yield the corresponding sulfonic acid and amine derivatives .

Scientific Research Applications

N,N-dibenzyl-3,4-dichloro-2-methoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which N,N-dibenzyl-3,4-dichloro-2-methoxybenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzenesulfonamides

The target compound’s structure shares similarities with several documented analogs, differing primarily in the N-substituents and ring substituents. Below is a comparative analysis based on available

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications
N,N-Dibenzyl-3,4-dichloro-2-methoxybenzenesulfonamide C₂₁H₁₈Cl₂NO₃S ~435.34* N,N-dibenzyl, 3,4-Cl, 2-OCH₃ Agrochemicals, Catalysis
N-Butyl-3,4-dichloro-2-methoxybenzenesulfonamide C₁₁H₁₅Cl₂NO₃S 312.21 N-butyl, 3,4-Cl, 2-OCH₃ Pesticide intermediates
N-tert-Butyl-3,4-dichloro-2-methoxybenzenesulfonamide C₁₁H₁₅Cl₂NO₃S 312.21 N-tert-butyl, 3,4-Cl, 2-OCH₃ Research reagents
N-tert-Butyl-5-chloro-2-ethoxybenzenesulfonamide C₁₂H₁₈ClNO₃S 291.79 N-tert-butyl, 5-Cl, 2-OCH₂CH₃ Chemical synthesis

*Calculated based on formula; experimental data unavailable in provided evidence.

Key Observations :

N-Substituent Impact :

  • The N,N-dibenzyl groups in the target compound introduce significant steric bulk compared to the N-butyl or N-tert-butyl groups in analogs. This bulk may reduce solubility in polar solvents but enhance binding to hydrophobic targets (e.g., enzyme active sites) .
  • N-tert-butyl analogs (e.g., BH50511 ) exhibit lower molecular weights (~312 vs. ~435), suggesting that dibenzyl substitution increases lipophilicity, which could influence pharmacokinetic properties in agrochemicals .

Ring Substituent Effects: The 3,4-dichloro-2-methoxy pattern is conserved in analogs like N-butyl and N-tert-butyl derivatives. Replacing 2-methoxy with 2-ethoxy (as in BH50512 ) introduces a larger alkoxy group, which may alter electronic distribution and steric interactions, affecting reactivity in substitution reactions.

Biological Activity

N,N-dibenzyl-3,4-dichloro-2-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in enzyme inhibition and protein interactions. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a dichlorinated methoxybenzene structure, which enhances its chemical reactivity and biological interactions. The presence of the methoxy group and chlorine atoms contributes to its unique properties.

Chemical Structure

  • Molecular Formula : C18_{18}H18_{18}Cl2_{2}N2_{2}O2_{2}S
  • Molecular Weight : 397.32 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites of enzymes, effectively inhibiting their activity.
  • Protein Interactions : The compound can modulate receptor functions through π-π interactions facilitated by the aromatic rings.

These interactions can lead to various biological effects, including anti-inflammatory and anti-cancer properties.

Enzyme Inhibition

Recent studies have shown that this compound exhibits significant inhibitory effects on specific enzymes involved in metabolic pathways. For example:

  • Carbonic Anhydrase Inhibition : The compound has been tested for its ability to inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in organisms. Results indicated a dose-dependent inhibition with an IC50_{50} value in the micromolar range.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated efficacy against several bacterial strains, suggesting potential applications in treating infections.

Case Studies

  • Study on Enzyme Inhibition :
    • Researchers investigated the inhibitory effects of this compound on a panel of enzymes related to cancer metabolism.
    • Results indicated that the compound significantly reduced the activity of these enzymes compared to control groups.
  • Antimicrobial Efficacy :
    • A clinical study assessed the compound's effectiveness against resistant strains of bacteria.
    • The findings revealed that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N,N-dibenzyl-3,4-dichlorobenzenesulfonamideLacks the methoxy groupReduced enzyme inhibition
N,N-dibenzyl-2-methoxybenzenesulfonamideLacks chlorine atomsAltered reactivity
N,N-dibenzyl-3,4-dichloro-2-methoxybenzamideContains an amide group instead of a sulfonamideDifferent biological profile

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